molecular formula C19H23N3O5S2 B2677950 N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-95-3

N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Numéro de catalogue: B2677950
Numéro CAS: 872986-95-3
Poids moléculaire: 437.53
Clé InChI: LBJLYVDFAWYZPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-Methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methylbenzyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl substituent at the N2 position. The oxalamide core (N1,N2-oxalylbis(amide)) is a structural motif widely explored in medicinal chemistry due to its versatility in hydrogen bonding and conformational rigidity, which enhances target binding affinity .

The thiophene sulfonyl group in the N2 substituent likely enhances metabolic stability and solubility compared to simpler alkyl or aryl groups, as sulfonyl moieties are known to resist hydrolysis and improve bioavailability . The 1,3-oxazinan ring introduces conformational constraints that may influence receptor binding specificity.

Propriétés

IUPAC Name

N'-[(2-methylphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-6-2-3-7-15(14)12-20-18(23)19(24)21-13-16-22(9-5-10-27-16)29(25,26)17-8-4-11-28-17/h2-4,6-8,11,16H,5,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJLYVDFAWYZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the oxazinan ring and sulfonyl group, suggest diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound.

Chemical Structure and Properties

The molecular formula of N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is C19H23N3O5S2C_{19}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of 437.5 g/mol. The compound features a complex arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₅S₂
Molecular Weight437.5 g/mol
CAS Number872986-95-3
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Properties

Research indicates that compounds similar to N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on oxazinonaphthalene derivatives have shown notable antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .

Mechanism of Action :
The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is critical for disrupting mitotic processes in cancer cells, thereby inducing apoptosis.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may also possess antimicrobial properties. The presence of the thiophenesulfonyl group is believed to enhance interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism. Further studies are necessary to elucidate the specific pathways and targets involved.

Case Studies

  • Cytotoxicity Evaluation : A study evaluating a series of oxazinan derivatives demonstrated that compounds with similar structures induced significant cytotoxic effects in vitro. The most potent compounds were analyzed for their ability to induce cell cycle arrest and apoptosis in resistant cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of N1-(2-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide to tubulin. These studies indicated favorable interactions within the colchicine-binding site, supporting its potential as an antitumor agent .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares key structural features and biological activities of the target compound with related oxalamides:

Compound Name R1 (N1 Substituent) R2 (N2 Substituent) Biological Activity Key Findings
Target Compound 2-Methylbenzyl 3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl Not reported Hypothesized enhanced metabolic stability due to sulfonyl group
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (FEMA 4233) NOEL: 100 mg/kg/day; high metabolic stability in hepatocytes
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM) Moderate enzyme inhibition but no significant CYP inhibition in follow-up
BNM-III-170 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl HIV entry inhibitor Bis-trifluoroacetate salt; synergistic with vaccines in viral challenge
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl Benzyloxy Soluble epoxide hydrolase inhibitor Purity >90%; adamantyl group enhances lipophilicity and target affinity

Metabolic and Toxicological Profiles

  • In contrast, N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) undergoes rapid ester hydrolysis, indicating substituent-dependent metabolic pathways .
  • 16.100, 16.101) exhibit high safety margins (>33 million) due to low exposure levels in food applications .

Research Implications and Gaps

  • Activity Prediction : The thiophene sulfonyl group may confer antiviral or anti-inflammatory properties, akin to thiazole-containing oxalamides in HIV entry inhibition .
  • Data Gaps : Direct pharmacological data (e.g., IC50, solubility) for the target compound are absent in available literature. Comparative studies using in vitro assays (e.g., TAS1R1/TAS1R3 receptor activation) are needed.
  • Safety: EFSA’s evaluation of S336’s NOEL (100 mg/kg/day) provides a benchmark for future toxicological studies on the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.